REACTION_CXSMILES
|
[C:1]1([C:7]2[C:8]3[CH:16]=[CH:15][S:14][C:9]=3[C:10](=O)[NH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:10]1[C:9]2[S:14][CH:15]=[CH:16][C:8]=2[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:12][N:11]=1
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Name
|
|
Quantity
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0.714 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C=1C2=C(C(NN1)=O)SC=C2
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Name
|
|
Quantity
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2.92 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A water condenser was attached to the reaction flask
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 15.5 hours
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Duration
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15.5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
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ADDITION
|
Details
|
diluted with CH2Cl2 and ice water
|
Type
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CUSTOM
|
Details
|
The organic layers were separated
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
To the residual crude after concentration, 50% EtOAc
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
The product fraction were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(C(=NN1)C1=CC=CC=C1)C=CS2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |